3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide is a heterocyclic compound with significant research interest due to its unique structural properties and potential applications in various fields. Its molecular formula is C14H15BrN2OS, and it is classified as a thiazole derivative. The compound is known for its biological activities and is often explored in medicinal chemistry.
The compound's Chemical Abstracts Service (CAS) number is 139313-11-4, and it is listed under the ChemicalBook database with the identifier CB1280564. It falls under the category of thiazole derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This class of compounds is known for diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole precursors with other organic reagents. Specific details on the precise synthetic route are often found in literature focusing on similar heterocyclic compounds.
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are commonly employed to monitor the progress of reactions.
The molecular structure of 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide features a fused ring system that combines imidazole and thiazole functionalities. The presence of a methyl group at position 3 and a phenyl group at position 2 contributes to its unique properties.
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles, including nucleophilic substitutions and electrophilic additions. Its bromide ion can act as a leaving group in substitution reactions, making it versatile for further functionalization.
Reactions involving this compound often require specific reagents or catalysts to facilitate transformations. For instance, reactions with nucleophiles may require basic conditions or specific solvents to achieve desired products efficiently.
The mechanism of action for 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide can involve interactions at the molecular level with biological targets. The thiazole ring may play a crucial role in binding to enzymes or receptors due to its electron-rich nature.
Studies have suggested that compounds with similar structures exhibit significant biological activities through mechanisms such as inhibition of enzyme activity or interference with cellular signaling pathways .
This compound typically appears as a solid at room temperature, with solubility depending on the solvent used. It may exhibit color changes upon exposure to light or air due to potential oxidation.
The stability of 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide can be influenced by environmental factors such as temperature and humidity. It is essential to handle this compound under controlled conditions to prevent degradation.
3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide has potential applications in medicinal chemistry as a lead compound for developing new drugs. Its unique structure suggests possible uses in treating various diseases due to its biological activity profiles. Research continues into its efficacy against pathogens and cancer cell lines .
The synthesis of 3-methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide (CAS 139313-11-4) follows meticulously designed multi-step routes to construct its fused imidazo-thiazole core. The primary pathway initiates with the condensation of substituted 2-bromoacetophenones with 2-aminothiazole in refluxing acetone, catalyzed by hydrochloric acid, to yield 2-arylideneimidazo[2,1-b]thiazole intermediates. This reaction leverages nucleophilic substitution, where the amine group of 2-aminothiazole attacks the α-carbon of 2-bromoacetophenone, followed by intramolecular cyclization and dehydration [7]. A subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the C5 position of the imidazo-thiazole scaffold, using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. This electrophilic aromatic substitution is critical for enabling downstream functionalization via condensation reactions [7].
Alternative photochemical strategies have emerged for analogous structures, where controlled irradiation (λ = 300–400 nm) triggers skeletal rearrangements of thiazole precursors. Though not yet reported for this specific bromide salt, preliminary studies indicate that wavelength-specific excitation in solvents like acetonitrile or dichloromethane could simplify access to structurally complex imidazo-thiazoles with reduced step counts [6].
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Imidazo-thiazole formation | 2-Bromoacetophenone, 2-aminothiazole, acetone, HCl, reflux, 6–8 h | 3-Methylimidazo[2,1-b]thiazole | 60–75 |
Vilsmeier-Haack formylation | POCl₃, DMF, 0–5°C, 2–3 h | 5-Formylimidazo[2,1-b]thiazole | 70–85 |
Quaternary ammonium formation | Phenacyl bromide, acetonitrile, 80°C, 4 h | Target bromide salt | 65–78 |
The assembly of the imidazo[2,1-b]thiazolium core relies on quaternization and cyclocondensation reactions. In the final stage, 5-formylimidazo[2,1-b]thiazole undergoes Mannich-type condensation with phenacyl bromide in anhydrous acetonitrile at 80°C for 4–6 hours. This facilitates nucleophilic attack by the thiazole nitrogen on the carbonyl carbon of phenacyl bromide, followed by bromide ion displacement to form the 7-phenacylidene quaternary salt . The reaction’s regioselectivity is governed by the electron density at N7, with the 3-methyl group enhancing nucleophilicity through inductive effects. Microwave-assisted condensation has been demonstrated for related systems, reducing reaction times to 15–30 minutes while maintaining yields >70% [7].
For hybrid derivatives, Schiff base formation between aldehyde-functionalized imidazo-thiazoles and aryl hydrazides is catalyzed by glacial acetic acid in ethanol. This solvent suppresses enolization and favors imine (C=N) bond formation, achieving conversions >90% within 3 hours at 60°C [7].
Table 2: Condensation Components for Core Assembly
Reaction Type | Electrophile | Nucleophile | Catalyst | Product |
---|---|---|---|---|
Quaternary salt formation | Phenacyl bromide | 3-Methylimidazo[2,1-b]thiazole | None | 7-(2-Oxo-2-phenylethyl)imidazolium salt |
Schiff base condensation | 5-Formylimidazo-thiazole | 4-Fluorophenyl hydrazide | Glacial acetic acid | Aryl hydrazone derivative |
Solvent polarity and catalyst selection profoundly impact reaction kinetics and byproduct formation. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity in Vilsmeier-Haack reactions, while acetonitrile optimizes quaternization by solubilizing ionic intermediates [7]. Biphasic systems (e.g., water/ethyl acetate) extract water-sensitive intermediates, minimizing hydrolysis during imine condensations [4]. Catalytic efficiency is maximized using ceric ammonium nitrate (0.2 mmol) in ethanol under reflux, which accelerates Radiszewski-type cyclizations by 2.5-fold compared to uncatalyzed routes [3].
Energy input methods are equally critical:
Table 3: Solvent-Catalyst Systems for Yield Optimization
Reaction Step | Optimal Solvent | Catalyst/Additive | Temperature/Time | Yield (%) |
---|---|---|---|---|
Imidazo-thiazole cyclization | Acetone | Hydrochloric acid | Reflux, 6–8 h | 75 |
Vilsmeier-Haack formylation | Dimethylformamide | Phosphorus oxychloride | 0–5°C → 25°C, 2 h | 85 |
Quaternary salt formation | Acetonitrile | None | 80°C, 4 h | 78 |
Microwave-assisted quaternization | Toluene | None | 100°C, 15 min (300 W) | 82 |
Final purification employs orthogonal techniques to address ionic impurities and isomeric byproducts. Column chromatography on silica gel (60–120 mesh) using hexane/ethyl acetate gradients (4:1 to 1:1) separates non-polar precursors like 3-methylimidazo[2,1-b]thiazole, with Rf values ≈0.4 in 7:3 hexane-ethyl acetate [7]. For the target bromide salt, recrystallization is preferred due to its ionic nature:
For analytical validation, high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and 0.1% trifluoroacetic acid/acetonitrile mobile phases confirms purity, while nuclear magnetic resonance (¹H/¹³C NMR) in deuterated dimethyl sulfoxide resolves structural integrity [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9